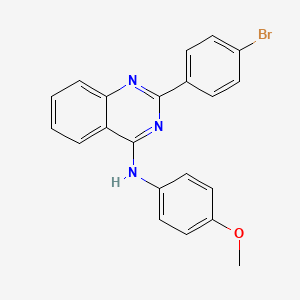![molecular formula C20H23N3O2S B4729127 N-(3-butoxyphenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B4729127.png)
N-(3-butoxyphenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide
Overview
Description
N-(3-butoxyphenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research.
Scientific Research Applications
N-(3-butoxyphenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results as a potential anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-(3-butoxyphenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide involves the inhibition of various cellular signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This inhibition leads to the induction of apoptosis and the inhibition of angiogenesis, which results in the inhibition of cancer cell growth. Additionally, this compound has been shown to protect neurons from oxidative stress and inflammation by modulating various cellular signaling pathways, including the Nrf2/ARE pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, the protection of neurons from oxidative stress and inflammation, and the modulation of various cellular signaling pathways. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-butoxyphenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide in lab experiments include its high selectivity towards cancer cells, its low toxicity, and its potential as a lead compound for the development of new drugs. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its relatively high cost, and the need for further studies to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for the study of N-(3-butoxyphenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide, including the development of new derivatives with improved efficacy and safety profiles, the investigation of its potential applications in other scientific research areas, such as immunology and infectious diseases, and the further elucidation of its mechanism of action and cellular targets. Additionally, the use of this compound in combination with other anticancer agents or therapies may also be explored to enhance its efficacy and reduce potential side effects.
properties
IUPAC Name |
N-(3-butoxyphenyl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-4-5-9-25-17-8-6-7-16(11-17)23-19(24)13-26-20-18(12-21)14(2)10-15(3)22-20/h6-8,10-11H,4-5,9,13H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBENFQQZOCHVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CSC2=C(C(=CC(=N2)C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{1,1-dimethyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B4729065.png)

![2-[(1,3-benzoxazol-2-ylthio)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4729083.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4729094.png)
![4-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B4729100.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4729104.png)

![3-chloro-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4729111.png)


![N-[2-(4-morpholinyl)ethyl]cyclobutanecarboxamide](/img/structure/B4729137.png)